REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3](CC(O)=O)=[CH:2]1.SCC1N=CC=C[C:13]=1[C:14]([OH:16])=[O:15]>>[S:1]1[CH:2]=[CH:3][CH:4]=[C:5]1[CH2:13][C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC(=O)O
|
Name
|
1- or 2-furylacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3- or 4-pyridylacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-mercaptomethylnicotinic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC1=C(C(=O)O)C=CC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |